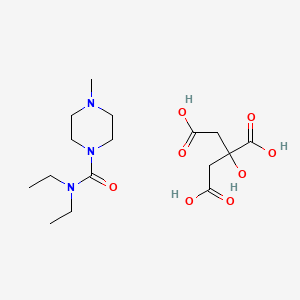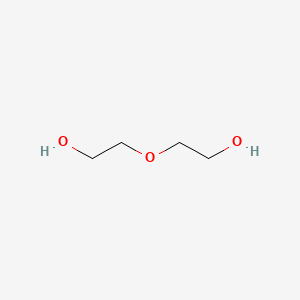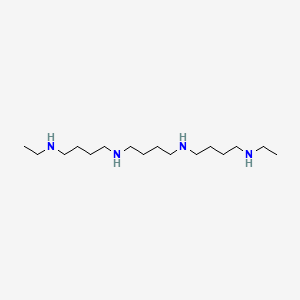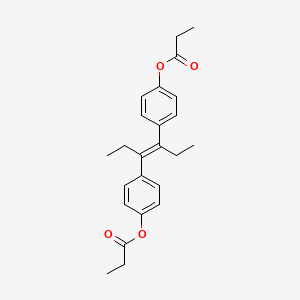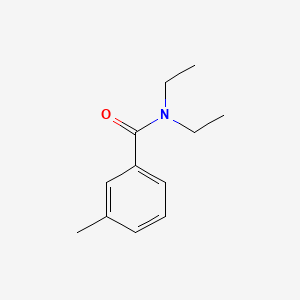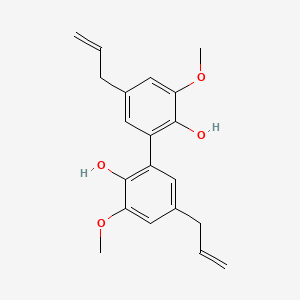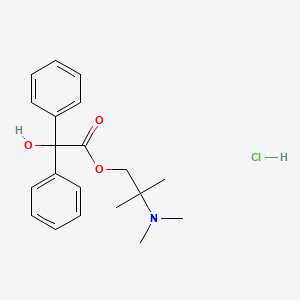
二氢石蒜碱
描述
Dihydrolycorine is a derivative of lycorine, an alkaloid isolated from Lycoris radiata Herb . It has been found to block protein synthesis in ascites cells and stabilize HeLa cell polysomes in vivo . Dihydrolycorine exhibits antihypertensive and neuroprotective activities .
Synthesis Analysis
The synthesis of dihydrolycorine has been accomplished via a multicomponent Hantzsch reaction using europium(III) chloride . Another study also mentioned the optimization of the synthesis of 1,4-dihydropyridines, which are derived from the molecule dihydropyridine .
Molecular Structure Analysis
Dihydrolycorine has a molecular formula of C16H19NO4 . Its average mass is 289.326 Da and its monoisotopic mass is 289.131409 Da . It has 5 defined stereocentres .
Chemical Reactions Analysis
While specific chemical reactions involving dihydrolycorine are not detailed in the search results, it’s worth noting that many chemical reactions in micro- and nano-droplets are dramatically accelerated by factors of ∼10^2 to 10^6 relative to macroscale bulk solutions .
Physical And Chemical Properties Analysis
Dihydrolycorine has a molecular formula of C16H19NO4 . Its average mass is 289.326 Da and its monoisotopic mass is 289.131409 Da . It has 5 defined stereocentres .
科学研究应用
降压作用
二氢石蒜碱,从石蒜中分离出的石蒜碱的衍生物,已证明具有显着的降压作用。陈等人的研究 (1993) 发现,在包括常血压和高血压大鼠、猫和戊巴比妥麻醉的大鼠在内的各种动物模型中静脉注射二氢石蒜碱,导致平均动脉压降低。这种作用归因于其阻断 α1-肾上腺素能受体的潜力,表明其在高血压管理中的应用 (Chen et al., 1993).
心脏保护特性
龚培礼 (2006) 研究了二氢石蒜碱对异丙肾上腺素诱导的大鼠心肌缺血损伤的保护作用。研究表明,二氢石蒜碱减少了肌酐激酶和乳酸脱氢酶在血清中的释放,以及心肌和线粒体中丙二醛的水平。它还改善了心肌和线粒体环境中与抗氧化防御相关的酶活性,表明其具有心脏保护能力 (Gong Pei-li, 2006).
神经保护作用
龚新荣 (2002) 进行的研究考察了二氢石蒜碱对大鼠缺氧性脑损伤的影响。该研究采用停止呼吸机诱导的重碳酸血症模型,观察到治疗组在复氧过程中脑电图振幅恢复显着改善。这表明二氢石蒜碱具有保护大脑免受缺氧损伤的潜力 (Gong Xin-ron, 2002).
抗氧化活性
2012 年,李红亮探讨了二氢石蒜碱对 H2O2 诱导的 PC12 细胞氧化应激损伤的保护作用。研究表明,二氢石蒜碱减弱细胞活力降低、线粒体膜电位降低和活性氧生成,表明其具有抗氧化特性 (Li Hong-liang, 2012).
转化和结构分析
二氢石蒜碱向其他化合物的转化及其结构分析也一直是科学研究感兴趣的领域。例如,武田等人
(1960) 用磷酰氯和其他试剂处理二氢石蒜碱,得到不同的化合物,证明了二氢石蒜碱可以发生的化学转化。这项研究有助于更广泛地了解二氢石蒜碱及其衍生物的化学性质和潜在应用 (Takeda et al., 1960).
在细胞系统中的作用机制
吉梅内斯等人的研究 (1976) 分析了二氢石蒜碱对真核细胞中蛋白质合成的影响。研究结果表明,二氢石蒜碱等化合物通过抑制肽键形成步骤阻断动物细胞中的蛋白质合成,从而深入了解其在细胞水平上的作用机制 (Jimenez et al., 1976).
在心血管疾病中的药理潜力
倪等人 (2021) 证明了二氢石蒜碱减弱了心肌梗死后的心脏纤维化和功能障碍。该研究发现二氢石蒜碱是 Runx1 的抑制剂,Runx1 是与心脏重塑相关的基因。该研究强调了其作为心肌梗死后病理性心室重塑治疗剂的潜力 (Ni et al., 2021).
作用机制
Target of Action
Dihydrolycorine, an alkaloid derived from lycorine , primarily targets the Runt-related transcription factor 1 (Runx1) . Runx1 is a gene that plays a crucial role in cardiac function .
Mode of Action
Dihydrolycorine acts as an inhibitor of Runx1 . It interacts with Runx1, leading to its downregulation . This interaction results in a decrease in the expression of fibrotic genes (such as collagen I, TGFβ, and p-smad3), a decrease in the apoptosis gene Bax, and an increase in the apoptosis gene Bcl-2 .
Biochemical Pathways
The primary biochemical pathway affected by dihydrolycorine involves the downregulation of Runx1 . This downregulation leads to a series of downstream effects, including the prevention of adverse cardiac remodeling . Specifically, it results in the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions .
Pharmacokinetics
It’s known that dihydrolycorine has been used clinically due to its better resistance against amebic dysentery and lower toxicity .
Result of Action
The molecular and cellular effects of dihydrolycorine’s action are primarily seen in its ability to prevent adverse cardiac remodeling . This is achieved through the downregulation of fibrotic genes, modulation of apoptosis genes, and improvement of cardiac functions . Additionally, dihydrolycorine treatment can rescue cardiomyocyte hypertrophy .
Action Environment
For instance, increased Runx1 expression under pathological conditions results in decreased cardiac contractile function, and dihydrolycorine can counteract this effect .
未来方向
属性
IUPAC Name |
(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJILFEGOWCJNIK-MGRBZGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346488 | |
| Record name | Dihydrolycorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6271-21-2 | |
| Record name | Dihydrolycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrolycorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6271-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROLYCORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



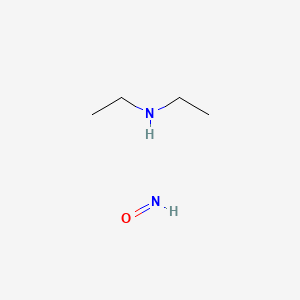
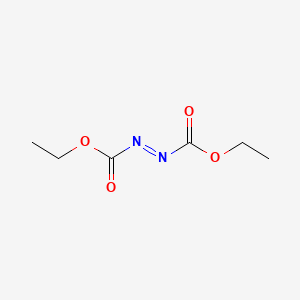
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)

